2,4-Diphenyloctahydrocyclopenta[b]thiopyran
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Overview
Description
2,4-Diphenyloctahydrocyclopenta[b]thiopyran is a heterocyclic compound that features a distinctive six-membered ring structure incorporating a sulfur atom. This compound is part of the thiopyran family, which is known for its diverse physiological functions and significant role in organic chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloctahydrocyclopenta[b]thiopyran can be achieved through various methods. One efficient approach involves the oxidative activation of hydrogen sulfide, leading to the formation of the thiopyran ring . Another method includes the use of microwave irradiation to promote one-pot multi-component reactions, which has been shown to be an effective and environmentally friendly strategy .
Industrial Production Methods: Industrial production of thiopyran derivatives often employs multi-component reactions (MCRs) due to their efficiency in generating structurally diverse chemical libraries. These reactions typically involve the use of aldehydes, cyanothioacetamide, and malononitrile under specific conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyloctahydrocyclopenta[b]thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation process proceeds stepwise through the formation of a radical cation, radical, and anhydrobase . Reduction reactions can lead to the formation of radical intermediates .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen sulfide for oxidative activation and sodium hydroxide for reduction . Microwave irradiation and ionic liquids are also employed to enhance reaction efficiency and selectivity .
Major Products: The major products formed from these reactions include thiopyrilium salts and their corresponding radicals . These products are often used as intermediates in further synthetic applications.
Scientific Research Applications
2,4-Diphenyloctahydrocyclopenta[b]thiopyran has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, thiopyran derivatives exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . These compounds are integral components of various natural products and pharmaceutical agents .
Mechanism of Action
The mechanism of action of 2,4-Diphenyloctahydrocyclopenta[b]thiopyran involves redox conversions, where the compound undergoes oxidation and reduction processes to form radical intermediates . These intermediates interact with molecular targets and pathways, leading to various physiological effects. Quantum-chemical calculations have been used to substantiate the mechanism of these redox conversions .
Comparison with Similar Compounds
2,4-Diphenyloctahydrocyclopenta[b]thiopyran is unique among thiopyran derivatives due to its specific ring structure and substitution pattern. Similar compounds include 2,4-Diphenylcyclopenta[b]thiopyrilium perchlorate and other thiopyran derivatives with different substituents . These compounds share similar chemical properties but differ in their specific applications and physiological effects.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug discovery and development.
Properties
CAS No. |
54146-77-9 |
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Molecular Formula |
C20H22S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2,4-diphenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C20H22S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,17-20H,7,12-14H2 |
InChI Key |
IBQRUFNGLMJIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)SC(CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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